

2-Chloro-thiazole-5-carboxylic acid CAS number

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Compound of Interest

Compound Name: 2-Chloro-thiazole-5-carboxylic acid

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An In-Depth Technical Guide to **2-Chloro-thiazole-5-carboxylic acid** (CAS No. 101012-12-8)

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and agrochemical development, the efficiency of synthesis and the purity of building blocks are paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of biologically active molecules. Among these, **2-Chloro-thiazole-5-carboxylic acid** has emerged as a critical intermediate, valued for its versatile reactivity and its presence in the synthetic pathways of high-profile compounds. This guide is structured to provide the practicing scientist with a comprehensive understanding of this molecule, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. As your peer in the field, I aim to present this information with the technical accuracy and field-proven insights necessary for practical application in the laboratory.

Core Molecular Profile and Physicochemical Properties

2-Chloro-thiazole-5-carboxylic acid, identified by the CAS number 101012-12-8, is a substituted thiazole derivative. The strategic placement of a chloro group at the 2-position and a carboxylic acid at the 5-position makes it a bifunctional reagent. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group influences the reactivity of the thiazole ring, making it a versatile scaffold in medicinal chemistry and material science.[1][2]

Diagram 1: Chemical Structure of 2-Chloro-thiazole-5-carboxylic acid

A 2D representation of the core molecular structure.

The compound typically presents as a solid with physical and chemical properties that necessitate specific handling and storage conditions to maintain its integrity.

Table 1: Key Physicochemical and Safety Identifiers

Property	Value	Source(s)
CAS Number	101012-12-8	[3][4]
Molecular Formula	C ₄ H ₂ ClNO ₂ S	[3]
Molecular Weight	163.58 g/mol	[3]
Melting Point	164.8-165.0 °C	
Boiling Point	370.2 °C at 760 mmHg	
Appearance	Solid	
Purity	Typically ≥97%	
Storage	4°C, under nitrogen, away from moisture	
GHS Signal Word	Warning	[3]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects)	[3][4][5]

Synthesis and Purification: A Plausible Pathway

While numerous synthetic routes exist for thiazole derivatives, a common and industrially relevant strategy involves the construction of the thiazole ring from acyclic precursors or the modification of a pre-existing, related thiazole. A plausible and efficient method for producing **2-Chloro-thiazole-5-carboxylic acid** involves the chlorination and subsequent oxidation of a suitable precursor, such as 2-chloro-5-chloromethylthiazole.^[6]^[7]^[8] This precursor is a key intermediate in the production of neonicotinoid insecticides and its synthesis is well-documented.^[1]^[9]

The rationale for this multi-step approach lies in the control it offers. Starting with a more stable or readily available precursor allows for high-yielding transformations under manageable conditions. The oxidation of a chloromethyl group to a carboxylic acid is a standard, reliable transformation in organic synthesis.

Diagram 2: Proposed Synthetic Workflow



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A plausible multi-step synthesis and purification pathway.

Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole (Intermediate)

This protocol is based on methods described for preparing this key intermediate.^[6]^[7]

- Reaction Setup: In a suitable reactor equipped with a stirrer, condenser, and dropping funnel, charge sodium thiocyanate, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and an inert solvent like toluene.
- Substitution: Slowly add 2,3-dichloropropene to the mixture under stirring. The thiocyanate anion displaces one of the chlorine atoms.
- Isomerization & Cyclization: Heat the reaction mixture to induce reflux. This promotes the isomerization of the thiocyanate to an isothiocyanate, followed by a chlorination-cyclization

reaction, often facilitated by the addition of a chlorinating agent like sulfonyl chloride, to form the 2-chloro-5-chloromethylthiazole ring.[6][7]

- **Work-up:** After cooling, the reaction mixture is typically washed with an aqueous base to neutralize any acid, followed by water. The organic layer is then separated, dried, and the solvent is removed under reduced pressure to yield the crude intermediate.

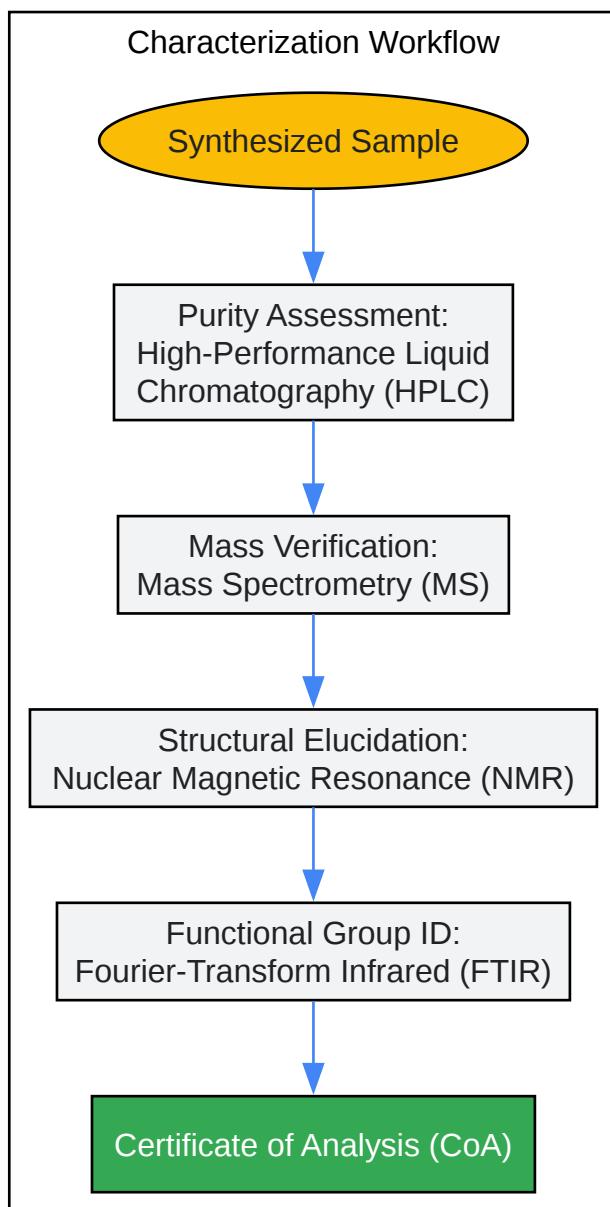
Protocol 2: Oxidation to 2-Chloro-thiazole-5-carboxylic acid

- **Oxidation:** Dissolve the crude 2-chloro-5-chloromethylthiazole in a suitable solvent (e.g., aqueous acetone or acetic acid). A strong oxidizing agent, such as potassium permanganate ($KMnO_4$) or nitric acid, is added portion-wise while controlling the temperature to prevent runaway reactions.
- **Quenching & Isolation:** Once the reaction is complete (monitored by TLC or HPLC), the excess oxidant is quenched (e.g., with sodium bisulfite for $KMnO_4$). The mixture is then acidified, causing the carboxylic acid to precipitate.
- **Purification:** The crude solid is collected by filtration. The primary method for purification is recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity. This step is critical as it removes unreacted starting material and oxidation byproducts, ensuring the final product meets the stringent requirements for drug development.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of **2-Chloro-thiazole-5-carboxylic acid** is a non-negotiable step. A multi-technique approach provides a self-validating system, where the weaknesses of one method are covered by the strengths of another, leading to an unambiguous characterization.

Diagram 3: Standard Analytical Workflow



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A logical workflow for the comprehensive analysis of the final product.

- High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with formic acid) will separate the main compound from impurities. The result is expressed as a percentage purity based on the area of the detected peaks.

- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. For $C_4H_2ClNO_2S$, the expected exact mass is approximately 162.95 Da. [3] This technique is crucial for verifying that the primary peak from HPLC corresponds to the target molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR are indispensable for structural confirmation. The 1H NMR spectrum should show a characteristic singlet for the proton on the thiazole ring. The ^{13}C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid.
- Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid and a sharp peak for the C=O carbonyl stretch.

Applications in Drug Discovery and Agrochemicals

The true value of **2-Chloro-thiazole-5-carboxylic acid** lies in its application as a versatile building block.[1][2] The carboxylic acid group is readily converted into esters or amides, while the chloro group can be displaced via nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

- Oncology Research: The thiazole moiety is a well-established pharmacophore in anti-cancer drug design. Notably, derivatives of this acid are used in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[10][11] The core structure serves as a rigid scaffold to correctly orient the pharmacophoric elements for binding to the kinase domain.
- Agrochemicals: Thiazole derivatives are integral to modern agriculture. This acid is a precursor for neonicotinoid insecticides.[1] Its structure contributes to the molecule's ability to selectively bind to insect nicotinic acetylcholine receptors.
- Antimicrobial and Antifungal Agents: The thiazole ring is present in numerous compounds with antimicrobial and antifungal properties.[9][12] Researchers utilize **2-Chloro-thiazole-5-carboxylic acid** as a starting point for generating libraries of novel compounds to screen for new therapeutic agents.[13][14]

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. The compound is hazardous and requires careful handling.[15]

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [15][16]
- Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][15]
- First Aid:
 - Ingestion: If swallowed, rinse mouth and call a POISON CENTER or doctor.[4][17]
 - Skin Contact: Wash off immediately with plenty of soap and water.[17]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
- Disposal: Dispose of waste in accordance with local, regional, and national regulations. This compound is very toxic to aquatic life, so it must not be released into the environment.[4][5][15]

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